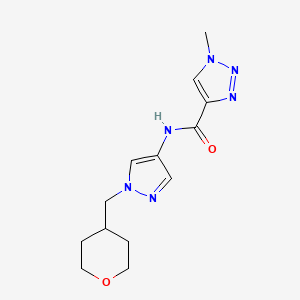
1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H16N6O
- Molecular Weight : 276.31 g/mol
- SMILES Notation : CC(=O)N(Cc1n[nH]c(=O)c2c[nH]c(=N)c12)C(C)C(C)C(C(C)C)C
This structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. In a study involving similar triazole derivatives, compounds demonstrated IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Case Study: Thymidylate Synthase Inhibition
A detailed investigation into the anticancer activity of triazole derivatives revealed that they effectively inhibit TS, leading to apoptosis in cancer cells. The synthesized compounds were tested against A549 (lung cancer), Panc-1 (pancreatic cancer), and THP-1 (leukemia) cell lines using MTT assays. Results indicated substantial cytotoxicity with some derivatives achieving IC50 values as low as 3 µg/mL .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Triazole derivatives have shown promising results in inhibiting bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .
Comparative Antimicrobial Efficacy
A comparative analysis of various triazole derivatives highlighted their effectiveness against resistant strains. For instance, derivatives with specific substitutions on the triazole ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can significantly influence antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups on the triazole ring has been correlated with increased potency against cancer cells and microbes. Additionally, modifications in the tetrahydropyran moiety have been shown to enhance solubility and bioavailability .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of triazole and pyrazole derivatives as anticancer agents. The incorporation of triazole rings has been associated with enhanced interactions with biological targets involved in cancer progression.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes or pathways critical for tumor growth. For instance, some derivatives have shown to inhibit protein kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
Compounds containing pyrazole and triazole moieties have demonstrated significant antimicrobial activity against various pathogens.
- Mechanism of Action : These compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
| Study | Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| E. coli | Inhibition | 0.5 µg/mL | |
| S. aureus | Inhibition | 0.3 µg/mL |
Anti-inflammatory Effects
Research indicates that triazole-containing compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study investigated the efficacy of a similar triazole derivative in breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Activity Against Resistant Strains
Another research effort focused on evaluating the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. The results showed promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), supporting further development for clinical applications.
特性
IUPAC Name |
1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-11-6-14-19(8-11)7-10-2-4-21-5-3-10/h6,8-10H,2-5,7H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATNOMFNGTWRDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













